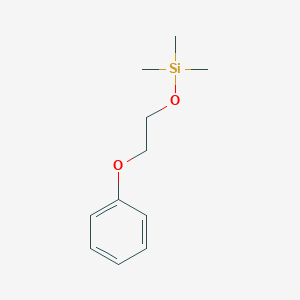

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

“(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C17H20O5S . It has a molecular weight of 336.40 . This compound is used in research and is classified under various categories such as Asymmetric Synthesis, Chiral Building Blocks, Organic Building Blocks, Sulfonates, Benzene Compounds, Alcohols, and Ethers .

Physical And Chemical Properties Analysis

“(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” is a solid compound that should be stored sealed in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Wissenschaftliche Forschungsanwendungen

Photoacid Generators and Polymer Resists

A study discussed the potential of oxime sulfonates, closely related to the chemical structure , as photoacid generators for polymer resists. These compounds, upon UV irradiation, decompose to release 4-methylbenzenesulfonic acid, which can be used in the development of photoresist materials for lithographic processes in semiconductor manufacturing. The study explored the photochemical decompositions and the role of secondary reactions in liberating acid, which is crucial for developing advanced materials for electronic devices (Plater, Harrison, & Killah, 2019).

Corrosion Inhibition

Research on quaternary ammonium ionic liquids, including derivatives similar to “(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate,” has shown these compounds to be effective as unharmful inhibitors for aluminum corrosion. The studies revealed that these compounds could significantly reduce corrosion in aluminum, which is essential for protecting metal structures and components in various industrial applications (Nesane, Mnyakeni-Moleele, & Murulana, 2020).

Crystal Structure Analysis

An investigation into the crystal structure of a compound with a similar sulfonate group provided insights into the stereochemistry and molecular interactions critical for the development of new materials and pharmaceuticals. The study offered valuable data on the compound's molecular configuration, which can be instrumental in designing drugs and materials with desired properties (Reed, Turner, Kato, Houston, & Simone, 2013).

Environmental Applications

The synthesis and evaluation of sulfonate compounds, including their role in environmental protection, were explored. These compounds have been studied for their potential as environmentally friendly corrosion inhibitors, offering a sustainable solution for industrial applications. The research into these compounds' inhibitive nature against mild steel corrosion in acidic solutions provided insights into their adsorption mechanisms and efficiency, contributing to the development of safer corrosion inhibitors (Nesane, Mnyakeni-Moleele, & Murulana, 2021).

Safety And Hazards

The safety and hazards associated with “(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

Eigenschaften

IUPAC Name |

[(2S)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUWOSOGHUWSS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201150026 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate | |

CAS RN |

16495-04-8 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.